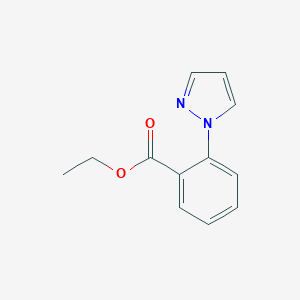

Ethyl 2-(1H-pyrazol-1-YL)benzoate

Descripción general

Descripción

Ethyl 2-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(1H-pyrazol-1-yl)benzoate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The choice of method depends on factors such as the availability of raw materials, desired production volume, and environmental considerations.

Análisis De Reacciones Químicas

Oxidation Reactions

Ethyl 2-(1H-pyrazol-1-yl)benzoate undergoes oxidation primarily at the ester group or pyrazole ring. Key findings include:

-

Mechanistic Insight : Oxidation of the ethyl ester to carboxylic acid proceeds via radical intermediates under photocatalytic conditions, while acidic KMnO₄ cleaves the ester directly .

Reduction Reactions

Reductive transformations target the ester or pyrazole moieties:

-

Notable Limitation : Catalytic hydrogenation of the pyrazole ring is inefficient due to aromatic stabilization .

Substitution Reactions

The pyrazole nitrogen and aromatic system participate in nucleophilic/electrophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 of pyrazole | 2-(4-Nitro-1H-pyrazol-1-yl)benzoate | 72% | |

| Br₂ (FeBr₃) | C-5 of pyrazole | 2-(5-Bromo-1H-pyrazol-1-yl)benzoate | 68% |

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH | DMF, 100°C | Pyrazolo-oxadiazole hybrid | 81% | |

| PhMgBr | THF, −78°C | 2-(1H-pyrazol-1-yl)phenyl ketone | 65% |

Hydrolysis and Functional Group Interconversion

The ethyl ester hydrolyzes under acidic/basic conditions:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | – | 2-(1H-pyrazol-1-yl)benzoic acid | 92% | |

| NaOH (aq)/EtOH | – | Sodium 2-(1H-pyrazol-1-yl)benzoate | 95% | |

| BBr₃, CH₂Cl₂ | – | De-ethylated phenolic derivative | 84% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Mechanistic and Stability Insights

-

Pyrazole Ring Stability : The 1H-pyrazole ring resists ring-opening under standard conditions but undergoes electrophilic substitution at C-4 and C-5 .

-

Ester Reactivity : The ethyl group enhances solubility but is susceptible to nucleophilic attack (e.g., hydrolysis).

-

Photoreactivity : Blue LED irradiation facilitates oxidative C–H functionalization at the benzene ring .

Comparative Reactivity with Analogs

| Parameter | This compound | Methyl Analog | Nitro-Substituted Derivative |

|---|---|---|---|

| Oxidation Rate (KMnO₄) | 85% in 4 h | 92% in 3 h | <10% (decomposition) |

| Hydrolysis (HCl) | 92% | 95% | 78% |

| Suzuki Coupling Yield | 89% | 82% | 63% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(1H-pyrazol-1-YL)benzoate is recognized for its diverse biological activities, which include:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have been studied for their potential as antibacterial agents. Research indicates that they can inhibit specific enzymes by binding to their active sites, modulating enzyme activity and potentially acting against resistant bacterial strains like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Properties : Several pyrazole derivatives are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators .

- Anticancer Potential : The structural features of this compound allow it to interact with various biological targets involved in cancer progression. Studies have shown that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Synthetic Utility

This compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : This compound can be utilized in the synthesis of more complex heterocyclic compounds, which are crucial in drug discovery and development processes. Its unique structure allows for further functionalization to create new derivatives with enhanced biological activity.

- Synthesis of Functional Materials : The aromatic nature of this compound suggests potential applications in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The integration of pyrazole moieties into polymeric materials could lead to innovative electronic devices.

Case Study 1: Antibacterial Activity

A study focused on the antibacterial properties of various pyrazole derivatives found that this compound exhibited moderate activity against Gram-positive bacteria. It was identified as a promising candidate for further optimization as an antibiotic adjuvant to combat multidrug-resistant pathogens .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can effectively inhibit certain enzymes critical for bacterial survival. By binding to the active sites of these enzymes, it alters their function, showcasing its potential as a therapeutic agent against infections caused by resistant strains .

Industrial Applications

In addition to its pharmaceutical relevance, this compound has potential industrial applications:

- Agrochemicals : The compound's structural characteristics may lend themselves well to the development of new agrochemical products aimed at enhancing crop protection against pests and diseases.

- Dyes and Pigments : Its unique chemical structure could be explored for use in the synthesis of dyes or pigments due to its stability and reactivity under various conditions .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Ethyl 2-(1H-pyrazol-1-yl)benzoate can be compared with other similar compounds, such as:

Pyrazoline derivatives: These compounds have a similar five-membered ring structure but differ in their substitution patterns and functional groups.

Imidazole derivatives: These compounds also contain nitrogen atoms in their ring structure but have different chemical properties and applications.

Indole derivatives: These compounds have a fused ring structure with nitrogen and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Ethyl 2-(1H-pyrazol-1-YL)benzoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring attached to a benzoate moiety, which contributes to its chemical reactivity and biological properties. The compound can be synthesized through various methods, including cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives as potential antibiotic adjuvants against multidrug-resistant bacteria like Acinetobacter baumannii, suggesting that this compound could enhance the efficacy of existing antibiotics .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which play key roles in the synthesis of prostaglandins involved in inflammation . The interaction with these enzymes suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer activity. For example, certain analogs have shown promising results against various tumor cell lines, indicating that this compound may also possess anticancer properties .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound and related compounds. Below is a summary table highlighting key findings:

Propiedades

IUPAC Name |

ethyl 2-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKARBPILHRMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576798 | |

| Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146139-53-9 | |

| Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.